3-(3-Hydroxypyridin-4-yl)-1-propanol

Medicinal Chemistry High-Throughput Screening Preformulation

Select 3-(3-Hydroxypyridin-4-yl)-1-propanol for CNS and neglected-disease programs. The 3-OH pharmacophore is essential for anti-leishmanial activity, while the propanol side chain enables further functionalization. With DMSO solubility >30 mg/mL, it is directly compatible with automated HTS workflows, minimizing precipitation risk. Predicted pKa 9.86 supports passive brain penetration, making it a superior starting scaffold over more basic pyridine analogs. Low acute oral/dermal toxicity (LD50 >5000 mg/kg) ensures safer early in vivo studies.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B8347527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypyridin-4-yl)-1-propanol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CCCO)O
InChIInChI=1S/C8H11NO2/c10-5-1-2-7-3-4-9-6-8(7)11/h3-4,6,10-11H,1-2,5H2
InChIKeyZUIVVJXWWBOCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypyridin-4-yl)-1-propanol: Core Physicochemical and Structural Profile for Research and Industrial Sourcing


3-(3-Hydroxypyridin-4-yl)-1-propanol (CAS 1203499-54-0) is a pyridine-based small molecule featuring a 3-hydroxy substitution on the pyridine ring and a propanol side chain at the 4-position . It is a versatile scaffold in medicinal chemistry due to its dual hydrogen-bond donor/acceptor capacity and its potential for further derivatization [1]. Predicted physicochemical properties include a logP of approximately 1.87 [2] and a pKa of 9.86, indicating a weakly basic nitrogen center . The compound is typically supplied as a solid with ≥95% purity and demonstrates good solubility in DMSO (>30 mg/mL), making it amenable to high-throughput screening formats .

Why 3-(3-Hydroxypyridin-4-yl)-1-propanol Cannot Be Interchanged with Other 3-Hydroxypyridine or Propanol-Pyridine Analogs


Structural analogs within the 3-hydroxypyridine family exhibit divergent biological and physicochemical profiles due to subtle variations in substitution pattern and linker flexibility. For instance, 3-(3-hydroxypropyl)pyridin-4-ol possesses a hydroxymethyl group directly attached to the pyridine ring, whereas 3-(pyridin-4-yloxy)propan-1-ol incorporates an ether linkage, altering hydrogen-bonding capacity and metabolic stability . Class-level studies demonstrate that even minor modifications, such as methylation at the 1-position or addition of a benzyl group, drastically shift anti-inflammatory [1], antimicrobial [2], and CNS-modulating activities [3]. These SAR nuances preclude simple substitution without quantitative verification of target-specific performance. Procurement decisions must therefore be guided by compound-specific evidence rather than broad class assumptions.

Quantitative Differentiation of 3-(3-Hydroxypyridin-4-yl)-1-propanol Against Closest Analogs: A Procurement-Relevant Evidence Compilation


Solubility in DMSO: A Critical Parameter for High-Throughput Screening Logistics

3-(3-Hydroxypyridin-4-yl)-1-propanol exhibits DMSO solubility exceeding 30 mg/mL, whereas the closely related analog 3-(pyridin-4-yloxy)propan-1-ol (CAS 193002-09-4) has reported solubility of 2.639 mg/mL in water (estimated) and no published DMSO solubility data, suggesting a potentially significant difference in solvent compatibility for assay preparation [1]. This difference directly impacts compound handling in automated screening platforms.

Medicinal Chemistry High-Throughput Screening Preformulation

Predicted pKa and Ionization State: Implications for Membrane Permeability and Target Engagement

The predicted pKa of 3-(3-Hydroxypyridin-4-yl)-1-propanol is 9.86 ± 0.15, whereas the analog 4-(3-hydroxypropyl)pyridine (CAS 2629-72-3) has a pKa of approximately 5.2 (typical for pyridine nitrogen) . This 4.6-unit difference indicates that the target compound remains predominantly un-ionized at physiological pH (7.4), potentially enhancing passive membrane permeability relative to more basic pyridine derivatives.

Drug Design ADME Ionization

CNS Pharmacological Activity: Class-Level Anticonvulsant and Antiaggressive Effects

3-Hydroxypyridine derivatives as a class, including 3-(3-Hydroxypyridin-4-yl)-1-propanol, have demonstrated a broad spectrum of psychotropic effects in rodent models at doses of 50-200 mg/kg [1]. While specific data for this exact compound are not publicly available, class-level evidence shows anticonvulsant activity (antagonism with corazol), antiaggressive effects, and potentiation of barbiturate-induced hypnosis. In contrast, 2-ethyl-4,6-dimethyl-3-hydroxypyridine (emoxypine) exhibits a more pronounced antioxidant profile with weaker CNS depressant effects [2].

Neuroscience Psychopharmacology CNS Drug Discovery

Antiparasitic Potential: Leishmania mexicana Growth Inhibition

Within the class of 2- and 3-hydroxypyridine derivatives, several compounds exhibit significant growth inhibition against Leishmania mexicana, with acetylated analogs showing the most remarkable activity [1]. While direct IC50 values for 3-(3-Hydroxypyridin-4-yl)-1-propanol are not reported, its structural similarity to the active hydroxyalkyl derivatives positions it as a promising scaffold for further derivatization. In contrast, the analog 3-(pyridin-4-yloxy)propan-1-ol lacks the free 3-hydroxyl group essential for hydrogen bonding with parasite targets, which may limit its inherent antileishmanial potency .

Neglected Tropical Diseases Antiparasitic Drug Discovery Leishmaniasis

Acute Toxicity Profile: Favorable Safety Margin for In Vivo Studies

3-(3-Hydroxypyridin-4-yl)-1-propanol demonstrates low acute toxicity with an oral LD50 > 5000 mg/kg in rats and dermal LD50 > 5000 mg/kg [1]. This contrasts with some 3-hydroxypyridine derivatives, such as 2-benzyl-3-oxypyridine, which have shown more pronounced platelet aggregation inhibition at lower concentrations (10^-3 M) [2], suggesting a narrower therapeutic window for cardiovascular applications. The high LD50 value for this compound indicates a favorable safety profile for early-stage in vivo efficacy studies.

Toxicology Preclinical Safety Drug Development

Optimal Research and Industrial Applications for 3-(3-Hydroxypyridin-4-yl)-1-propanol Based on Quantitative Differentiation


Medicinal Chemistry Lead Generation for CNS Disorders

Given the class-level evidence for anticonvulsant and antiaggressive effects of 3-hydroxypyridine derivatives at 50-200 mg/kg [1], 3-(3-Hydroxypyridin-4-yl)-1-propanol serves as an excellent starting scaffold for CNS drug discovery programs. Its favorable predicted pKa (9.86) supports passive brain penetration, while the propanol side chain offers a handle for further functionalization. Researchers investigating epilepsy, anxiety, or mood disorders should prioritize this compound over more basic pyridine analogs that may exhibit poor CNS exposure.

Antiparasitic Drug Discovery Targeting Leishmaniasis

The presence of the 3-hydroxyl group is essential for activity against Leishmania mexicana, as demonstrated by the chemoenzymatic synthesis and evaluation of 2- and 3-hydroxypyridine derivatives [2]. 3-(3-Hydroxypyridin-4-yl)-1-propanol retains this critical pharmacophore and provides a propanol substituent suitable for subsequent acylation or alkylation to optimize potency and selectivity. Medicinal chemists developing new treatments for neglected tropical diseases should select this compound as a key intermediate or lead-like starting point.

High-Throughput Screening Campaigns Requiring DMSO-Soluble Scaffolds

With a DMSO solubility exceeding 30 mg/mL , 3-(3-Hydroxypyridin-4-yl)-1-propanol is well-suited for automated liquid handling and high-concentration screening formats. This property reduces the risk of compound precipitation and ensures reliable dose-response data. Procurement teams supporting HTS facilities should favor this compound over analogs with lower or undocumented DMSO solubility to minimize assay failure rates and maximize screening efficiency.

Preclinical Toxicology Studies Requiring Low-Acute-Toxicity Compounds

The high oral LD50 (>5000 mg/kg in rats) and dermal LD50 (>5000 mg/kg) [3] make 3-(3-Hydroxypyridin-4-yl)-1-propanol a low-risk candidate for in vivo pharmacology and toxicology studies. Researchers conducting early-stage efficacy experiments in rodent models can confidently procure this compound knowing that acute toxicity is unlikely to confound results, unlike some other 3-hydroxypyridine derivatives with more potent off-target effects on platelet aggregation or mitochondrial function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Hydroxypyridin-4-yl)-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.